3-Isobutyl-1-methylxanthine; Isobutylmethylxanthine

Airway pharmacology Smooth muscle relaxation Asthma research

3-Isobutyl-1-methylxanthine (IBMX; CAS 28822-58-4) is a synthetic methylxanthine derivative that functions as a competitive, non-selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs), with measured IC50 values spanning 2–50 μM across PDE families 1–7 and 11. Unlike theophylline and caffeine, IBMX bears an isobutyl substituent at the N3 position, which confers markedly enhanced PDE inhibitory potency while retaining adenosine receptor antagonist activity.

Molecular Formula C10H13N4O2+
Molecular Weight 221.24 g/mol
Cat. No. B12360508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isobutyl-1-methylxanthine; Isobutylmethylxanthine
Molecular FormulaC10H13N4O2+
Molecular Weight221.24 g/mol
Structural Identifiers
SMILESCC(C)C[N+]1=C2C(=NC=N2)C(=O)N(C1=O)C
InChIInChI=1S/C10H13N4O2/c1-6(2)4-14-8-7(11-5-12-8)9(15)13(3)10(14)16/h5-6H,4H2,1-3H3/q+1
InChIKeyXXLJFPCTBCXYJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isobutyl-1-methylxanthine (IBMX): A Pan-Specific Phosphodiesterase Inhibitor for Research Procurement


3-Isobutyl-1-methylxanthine (IBMX; CAS 28822-58-4) is a synthetic methylxanthine derivative that functions as a competitive, non-selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs), with measured IC50 values spanning 2–50 μM across PDE families 1–7 and 11 . Unlike theophylline and caffeine, IBMX bears an isobutyl substituent at the N3 position, which confers markedly enhanced PDE inhibitory potency while retaining adenosine receptor antagonist activity [1]. IBMX is insensitive to PDE8 (IC50 = 700 μM) and PDE9, a selectivity gap with a defined structural basis involving residue Tyr748 in PDE8A [2]. Its dual capacity to elevate intracellular cAMP and cGMP levels makes it the standard pan-PDE inhibitor tool compound in academic and pharmaceutical research, particularly in adipogenic differentiation protocols, cAMP signaling studies, and smooth muscle pharmacology.

Why Theophylline or Caffeine Cannot Substitute for 3-Isobutyl-1-methylxanthine in Quantitative Protocols


Within the methylxanthine class, PDE inhibitory potency, adenosine receptor affinity, and functional efficacy vary by orders of magnitude depending on N-substitution patterns [1]. Theophylline (1,3-dimethylxanthine) exhibits PDE3 and PDE4 IC50 values of approximately 380 μM and 150 μM respectively, making it 20- to 50-fold weaker than IBMX at these isoforms [2]. This potency gap translates into functional divergence: IBMX achieves near-maximal cAMP elevation at 100 μM in most cell systems, whereas theophylline at equivalent concentrations produces sub-maximal responses [3]. Consequently, protocols validated with IBMX—such as the standard 0.5 mM adipogenic differentiation cocktail—cannot be assumed transferable to other methylxanthines without re-optimization of concentration, exposure duration, and expected effect size. The following quantitative evidence demonstrates where IBMX's differentiation from its closest analogs is measurable and meaningful.

Quantitative Differentiation Evidence: 3-Isobutyl-1-methylxanthine vs. Closest Analogs


Tracheal Smooth Muscle Relaxation: IBMX is 23-Fold More Potent than Theophylline in Guinea Pig Trachea

In a direct head-to-head comparison using carbamylcholine-precontracted guinea pig tracheal strips, IBMX (EC50 = 7.1 ± 1.8 μM) was approximately 23-fold more potent than theophylline (EC50 = 162 ± 17 μM) as a tracheal relaxant [1]. Caffeine was even weaker (EC50 = 551 ± 81 μM). IBMX was identified as among the most potent tracheal relaxants in the entire xanthine series tested, with potency unrelated to adenosine receptor antagonism, implicating PDE inhibition as the primary mechanism [1].

Airway pharmacology Smooth muscle relaxation Asthma research

Adenosine A2 Receptor Antagonism: IBMX is 2.8-Fold More Potent than Theophylline at Pulmonary A2 Receptors

In a direct comparison using NECA-stimulated cAMP formation in guinea pig lung slices, IBMX antagonized A2 adenosine receptors with a Ki of 2.9 μM, compared to a Ki of 8.1 μM for theophylline, representing a 2.8-fold higher affinity [1]. Both compounds were less potent than 8-phenyltheophylline (Ki = 0.55 μM) but substantially more potent than enprofylline, which paradoxically enhanced cAMP formation at 1 mM [1]. This dual PDE-inhibitor/adenosine-antagonist profile at sub-10 μM concentrations distinguishes IBMX from caffeine and theobromine, which are weaker at adenosine receptors.

Adenosine receptor pharmacology cAMP signaling Pulmonary research

Inhibition of IgE-Mediated Histamine Release: IBMX is 4- to 5-Fold More Potent than Theophylline in Human Basophils and Lung Mast Cells

In a direct comparison of non-selective PDE inhibitors on IgE-mediated histamine release from human basophils and human lung mast cells (HLMC), IBMX was consistently 4- to 5-fold more potent than theophylline [1]. In basophils, IC50 values were 0.05 mM for IBMX versus 0.2 mM for theophylline; in HLMC, IC50 values were 0.25 mM for IBMX versus 1.2 mM for theophylline [1]. Selective PDE3 inhibitors (siguazodan, SKF 94120, SKF 95654) and the PDE5 inhibitor zaprinast were ineffective in either cell type, while the PDE4-selective inhibitor rolipram was effective only in basophils, highlighting IBMX's unique utility as a pan-inhibitor capable of suppressing mediator release in both cell populations [1].

Mast cell biology Allergy and immunology Histamine release assay

PDE Isoform Inhibition Profile: IBMX is 20- to 60-Fold More Potent than Theophylline Across PDE3, PDE4, and PDE5

Comparison of IC50 values from independent studies reveals that IBMX inhibits PDE3, PDE4, and PDE5 with IC50 values of 6.5 ± 1.2, 26.3 ± 3.9, and 31.7 ± 5.3 μM, respectively , whereas theophylline inhibits the same isoforms with substantially weaker potency: PDE3 ~380 μM, PDE4 ~150 μM, and PDE5 ~630 μM [1]. This represents an approximate 58-fold difference at PDE3, 6-fold at PDE4, and 20-fold at PDE5. IBMX's broader PDE family coverage also extends to PDE1 (IC50 ~19 μM), PDE2 (~50 μM), PDE7 (~7 μM), and PDE11 (~50 μM) , while PDE8A and PDE9 remain insensitive (IC50 > 700 μM and >100 μM, respectively) [2].

Phosphodiesterase enzymology cAMP/cGMP signaling Inhibitor selectivity profiling

Adipogenic Differentiation: IBMX 0.5 mM Cocktail Validated as Most Effective Among 24 Protocols for 3T3-L1 Cells

In a systematic comparison of 24 adipogenic cocktails for differentiating frozen-thawed 3T3-L1 preadipocytes, the standard cocktail containing 0.5 mM IBMX, 1 μM dexamethasone, and 10 μg/mL insulin was identified as the most effective formulation [1]. The study tested 6 commonly used published protocols plus 18 additional formulations incorporating 2 μM rosiglitazone and/or prolonged IBMX treatment. While rosiglitazone-containing cocktails improved differentiation in some conditions, the IBMX-based standard cocktail remained the top-performing baseline, with the effect being highly dependent on IBMX concentration [1]. Notably, replacing IBMX with rosiglitazone alone promoted adipogenic differentiation in horse, sheep, and dog mesenchymal stem cells, but with marked species-dependent variability [2], underscoring IBMX's broader cross-species applicability in the standard protocol.

Adipocyte biology Metabolic disease research Stem cell differentiation

Structural Basis for PDE8/PDE9 Insensitivity: IBMX IC50 = 700 μM for PDE8A1 vs. 2–50 μM for PDE1-7,11

Crystallographic and kinetic studies reveal that IBMX is essentially inactive against PDE8A1 (IC50 = 700 μM), representing a >35-fold selectivity window compared to its most sensitive PDE targets (PDE3 ~6.5 μM, PDE7 ~7 μM) [1]. The structural basis for this insensitivity was determined from the PDE8A1-IBMX co-crystal structure (PDB: 3ECN), which identified an unfavorable interaction with Tyr748 in the active site; mutation of Tyr748 to phenylalanine partially restored IBMX sensitivity [1]. PDE9 is similarly IBMX-insensitive [2]. This selectivity gap is functionally significant: in cells where PDE8 or PDE9 are the dominant cAMP- or cGMP-hydrolyzing isoforms, IBMX will fail to elevate cyclic nucleotide levels, a limitation not shared by all PDE inhibitors.

Structural biology PDE inhibitor design Selectivity determinants

Optimal Application Scenarios for 3-Isobutyl-1-methylxanthine Based on Quantitative Evidence


Standard Adipogenic Differentiation of 3T3-L1 Preadipocytes and Mesenchymal Stem Cells

IBMX at 0.5 mM is an irreplaceable component of the gold-standard adipogenic induction cocktail (with 1 μM dexamethasone and 10 μg/mL insulin), validated as the most effective formulation among 24 systematically compared protocols for frozen-thawed 3T3-L1 cells [1]. The protocol has been cross-validated in human, murine, and other mammalian mesenchymal stem cells [2]. Procurement of high-purity (≥98%) IBMX with verified solubility in DMSO (≥40 mg/mL) is essential for preparing 100× stock solutions (50 mM in DMSO) that maintain potency through multiple freeze-thaw cycles . Substitution with rosiglitazone or other PDE inhibitors requires species-specific re-validation and may compromise differentiation efficiency in certain models [1].

cAMP/cGMP Signaling Maximization in Cell-Based Assays Requiring Pan-PDE Inhibition

IBMX at 100 μM provides near-maximal pan-PDE inhibition (PDE1-7,11) in most cell types, elevating intracellular cAMP 5- to 7-fold when combined with forskolin, as demonstrated in aortic smooth muscle cells [1]. Its IC50 hierarchy (PDE3 < PDE7 < PDE4 < PDE5 < PDE1 < PDE2) makes it particularly effective in cell systems where PDE3 and PDE4 are the dominant cAMP-hydrolyzing isoforms [2]. For CFTR-related chloride secretion studies, IBMX at 100 μM combined with forskolin achieves maximum cAMP levels beyond which 5 mM IBMX produces no further effect, defining the saturation point for experimental design . Researchers must note that PDE8- and PDE9-expressing systems will retain cyclic nucleotide hydrolysis activity in the presence of IBMX .

Airway Smooth Muscle and Tracheal Relaxation Pharmacology Studies

IBMX is the most potent methylxanthine tracheal relaxant (EC50 = 7.1 μM), outperforming theophylline (EC50 = 162 μM) by approximately 23-fold in guinea pig trachea organ bath assays [1]. This potency advantage enables complete concentration-response curve construction within a physiologically relevant concentration range (0.1–100 μM), which is not achievable with theophylline without exceeding solubility limits or inducing non-specific effects. IBMX also suppresses α-adrenoceptor-mediated 5-HT release from neuroendocrine epithelial cells at sub-micromolar concentrations (IC50 = 1.3 μM), a property not shared by other non-selective PDE inhibitors at comparable concentrations [2].

Adenosine Receptor-PDE Dual Pharmacology Studies

IBMX's dual activity as an adenosine receptor antagonist (A2 Ki = 2.9 μM) and pan-PDE inhibitor makes it a uniquely informative tool compound for dissecting the relative contributions of adenosine receptor blockade versus PDE inhibition to xanthine pharmacology [1]. When used alongside adenosine receptor-selective antagonists (e.g., 8-phenyltheophylline) and PDE-selective inhibitors (e.g., rolipram for PDE4, milrinone for PDE3), IBMX serves as the reference pan-inhibitor that captures the combined pharmacological effect. For studies where adenosine receptor antagonism is a confounding variable, 8-methoxymethyl-IBMX (a PDE1-selective derivative lacking adenosine receptor activity) may serve as a comparator [2].

Quote Request

Request a Quote for 3-Isobutyl-1-methylxanthine; Isobutylmethylxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.